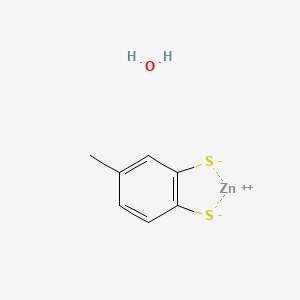
Toluene-3,4-dithiol zinc salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-3,4-dithiol zinc salt hydrate is a chemical compound with the molecular formula C₇H₆S₂Zn·H₂O and a molecular weight of 237.65 g/mol . It is known for its metal chelating properties, which make it effective in various scientific and industrial applications . This compound is particularly noted for its ability to bind metal ions, thereby reducing their concentration within cells .
Méthodes De Préparation
The synthesis of toluene-3,4-dithiol zinc salt hydrate typically involves the reaction of toluene-3,4-dithiol with a zinc salt in the presence of water. The reaction conditions often include:
Reactants: Toluene-3,4-dithiol and a zinc salt (e.g., zinc chloride or zinc sulfate).
Solvent: Water or an aqueous solution.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Toluene-3,4-dithiol zinc salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thiol groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, nitric acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with halides can produce halogenated derivatives .
Applications De Recherche Scientifique
Toluene-3,4-dithiol zinc salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a metal chelator in various chemical reactions and processes.
Biology: Employed in studies involving metal ion homeostasis and cellular processes.
Industry: Utilized in the production of metal-containing compounds and materials.
Mécanisme D'action
The mechanism of action of toluene-3,4-dithiol zinc salt hydrate involves its ability to bind metal ions, thereby reducing their concentration within cells. This chelation process can inhibit the growth of bacteria by depriving them of essential metal ions needed for their metabolic processes . Additionally, the compound can induce autophagy, a cellular process that helps cells survive under adverse conditions . It has also been shown to inhibit proteasome activity and increase matrix metalloprotease activity in infected cells .
Comparaison Avec Des Composés Similaires
Toluene-3,4-dithiol zinc salt hydrate can be compared with other similar compounds, such as:
Benzene-1,2-dithiol zinc salt hydrate: Similar in structure but with different substitution patterns on the aromatic ring.
Toluene-2,3-dithiol zinc salt hydrate: Another isomer with thiol groups in different positions on the toluene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and binding properties .
Propriétés
Numéro CAS |
123333-86-8 |
|---|---|
Formule moléculaire |
C7H8OS2Zn |
Poids moléculaire |
237.7 g/mol |
Nom IUPAC |
zinc;4-methylbenzene-1,2-dithiolate;hydrate |
InChI |
InChI=1S/C7H8S2.H2O.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4,8-9H,1H3;1H2;/q;;+2/p-2 |
Clé InChI |
JVMYWYSIGAXSQY-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2] |
SMILES canonique |
CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















